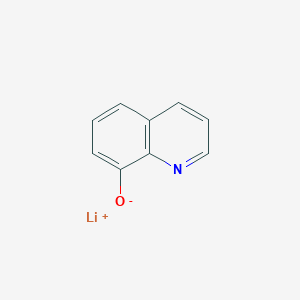

8-Hydroxyquinolinolato-lithium

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

lithium;quinolin-8-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO.Li/c11-8-5-1-3-7-4-2-6-10-9(7)8;/h1-6,11H;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQHFBFXXYOQXMN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC2=C(C(=C1)[O-])N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6LiNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20180035 | |

| Record name | (Quinolin-8-olato)lithium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25387-93-3, 850918-68-2 | |

| Record name | (Quinolin-8-olato)lithium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025387933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Quinolin-8-olato)lithium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (quinolin-8-olato)lithium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.651 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-Hydroxyquinolinolato-lithium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

8-Hydroxyquinolinolato-lithium synthesis protocol

An In-depth Technical Guide to the Synthesis of 8-Hydroxyquinolinolato-lithium (Liq)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of this compound (Liq), a key material in organic light-emitting diodes (OLEDs) and other organic electronic devices.[1][2][3] This document details various synthesis protocols, presents quantitative data in a structured format, and offers a standardized experimental methodology.

Introduction

This compound (Liq) is an organic compound widely utilized as an electron injection layer (EIL) material in OLEDs.[1][2][3] Its application, even as a thin interlayer, significantly enhances device efficiency and operational stability.[1][2][3] The synthesis of high-purity Liq is crucial for the fabrication of reliable and long-lasting OLEDs, as impurities can lead to device defects.[1] This guide explores established methods for the synthesis and purification of Liq.

Synthesis Methodologies: A Comparative Overview

The synthesis of Liq primarily involves the reaction of 8-hydroxyquinoline (B1678124) with a lithium-containing reagent. Common methods vary in the choice of lithium source, solvent, and reaction conditions. The general reaction is as follows:

C₉H₇NO + Li-source → C₉H₆LiNO + H₂ (or other byproducts)

Two prevalent methods are the reaction of 8-hydroxyquinoline with lithium hydride (LiH) or with metallic lithium.

Synthesis via Lithium Hydride

This method is a common approach for producing Liq. The reaction involves deprotonation of the hydroxyl group of 8-hydroxyquinoline by the hydride ion.

Table 1: Summary of Synthesis Protocols using Lithium Hydride

| Parameter | Protocol 1[4] | Protocol 2[5] |

| Lithium Source | Lithium Hydride (LiH) | Lithium Hydride (LiH) |

| Solvent | Acetonitrile (B52724) | Dichloromethane (MC) |

| Reactant Ratio | 1.5 mol LiH per mol of 8-hydroxyquinoline | Not specified, but 1.44 kg LiH for 25 kg 8-hydroxyquinoline |

| Temperature | 40-50°C | 20±5°C during addition, then 30±5°C |

| Reaction Time | 2-4 hours at constant temperature, then 5 hours post-addition | 2-4 hours for addition, then 20 hours |

| Yield | High (exact percentage not stated) | 92% (crude) |

| Purification | Washed with acetonitrile and toluene (B28343) | Sublimation |

| Final Purity | High (suitable for high sublimation rate) | 98% (after sublimation) |

Synthesis via Metallic Lithium

An alternative route involves the direct reaction of 8-hydroxyquinoline with metallic lithium. This method is often faster but requires careful handling of the reactive lithium metal.

Table 2: Summary of Synthesis Protocol using Metallic Lithium

| Parameter | Protocol 3[6] |

| Lithium Source | Lithium metal (freshly scratched) |

| Solvent | Acetonitrile |

| Reactant Ratio | 1:1 molar ratio (8-hydroxyquinoline:Li) |

| Temperature | Not specified (likely room temperature) |

| Reaction Time | 25 minutes |

| Yield | 95% |

| Purification | Filtered and dried in vacuum |

| Final Purity | Not specified |

Detailed Experimental Protocols

The following protocols are detailed methodologies for the synthesis of Liq based on the cited literature.

Protocol A: Synthesis using Lithium Hydride in Acetonitrile

This protocol is adapted from the method described in patent CN104263357A.[4]

Materials:

-

8-hydroxyquinoline

-

Lithium hydride (LiH)

-

Acetonitrile

-

Toluene

-

Reaction flask with mechanical stirrer and reflux condenser

-

Heating mantle

-

Filtration apparatus

-

Vacuum oven

Procedure:

-

Add 50.0 g of 8-hydroxyquinoline to 300 ml of acetonitrile in a 1 L three-necked reaction flask equipped with a mechanical stirrer.

-

Heat the mixture to 40-50°C under stirring until the 8-hydroxyquinoline is completely dissolved.

-

Maintain the temperature for 2-4 hours.

-

Gradually add 4.136 g of lithium hydride in small portions over a period of 3 hours.

-

After the addition is complete, continue the reaction at 40-50°C for an additional 5 hours.

-

Cool the reaction mixture and filter to collect the yellow filter cake, which is the crude Liq product.

-

Wash the crude product with acetonitrile.

-

Further purify the product by adding it to toluene (4 times the mass of the crude product) and heating to 110°C. Boil for 1 hour, then filter. Repeat this washing step twice.

-

Dry the final product in a vacuum oven at 120°C for 12 hours.

Protocol B: Synthesis using Metallic Lithium in Acetonitrile

This protocol is based on the method described in patent US9368734B2.[6]

Materials:

-

8-hydroxyquinoline

-

Lithium metal

-

Acetonitrile

-

Reaction flask with magnetic stirrer

-

Filtration apparatus

-

Vacuum drying equipment

Procedure:

-

Dissolve 1 g (6.888 mmol) of 8-hydroxyquinoline in acetonitrile in a reaction flask.

-

Add 0.0478 g (6.888 mmol) of freshly scratched lithium metal to the solution.

-

Stir the reaction mixture continuously with a magnetic stirrer for 25 minutes.

-

The off-white solid product will precipitate.

-

Filter the solid product.

-

Dry the product in a vacuum to obtain the final Liq.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and purification processes.

References

- 1. This compound | 850918-68-2 [chemicalbook.com]

- 2. krpano.com - 052 [tour.vmmf.org]

- 3. ossila.com [ossila.com]

- 4. CN104263357A - Synthesizing and purifying method for 8-hydroxyquionline lithium - Google Patents [patents.google.com]

- 5. (quinolin-8-olato)lithium synthesis - chemicalbook [chemicalbook.com]

- 6. US9368734B2 - Lithium metal quinolates and process for preparation thereof as good emitting, interface materials as well as N-type dopent for organic electronic devices - Google Patents [patents.google.com]

One-Step Synthesis of Lithium Quinolate: A Technical Guide for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the one-step synthesis of lithium 8-hydroxyquinolinate (LiQ), a material of significant interest in the field of organic electronics and potentially in other areas of chemical and pharmaceutical research. This document details established experimental protocols, presents quantitative data for comparative analysis, and visualizes the synthesis workflows.

Introduction

Lithium quinolate is an organometallic complex recognized for its applications as an efficient electron injection and transport material in organic light-emitting diodes (OLEDs).[1][2][3] Its synthesis, particularly through facile one-step methods, is of considerable interest to researchers seeking to produce high-purity materials with high yields. This guide focuses on two prominent one-step liquid-phase reaction methods for the synthesis of lithium quinolate.

Quantitative Data Summary

The following table summarizes the key quantitative data from various reported one-step synthesis methods for lithium quinolate, providing a clear comparison of their efficiencies.

| Precursor (Lithium Source) | Co-reactant | Solvent | Reaction Time (minutes) | Temperature (°C) | Yield (%) | Reference |

| Lithium Metal | 8-hydroxyquinoline (B1678124) | Acetonitrile (B52724) | 25 | Room Temperature | 95 | [4] |

| Lithium Metal | 5-chloro-8-hydroxyquinoline | Acetonitrile | 25 | Room Temperature | 94 | [4] |

| Lithium Metal | 5,7-dichloro-8-hydroxyquinoline | Acetonitrile | 25 | Room Temperature | 93.2 | [4] |

| Lithium Metal | 2-methyl-8-hydroxyquinoline | Acetonitrile | 25 | Room Temperature | 91.4 | [5] |

| Lithium Hydride | 8-hydroxyquinoline | Acetonitrile | 180 (addition) + 300 (reaction) | 40-50 | High (not specified) | [6] |

Experimental Protocols

Detailed methodologies for the key one-step synthesis experiments are provided below. These protocols are designed to be followed by researchers with standard laboratory safety practices.

Method 1: Direct Reaction with Lithium Metal

This protocol is based on the direct reaction of metallic lithium with 8-hydroxyquinoline in a polar solvent.[4][5]

Materials:

-

8-hydroxyquinoline (or substituted derivative)

-

Freshly scratched lithium metal

-

Acetonitrile (polar solvent)

-

Magnetic stirrer

-

Filtration apparatus

-

Vacuum drying oven

Procedure:

-

In a reaction vessel, dissolve 1 gram of 8-hydroxyquinoline in acetonitrile.

-

Add freshly scratched lithium metal in a 1:1 molar ratio to the 8-hydroxyquinoline.

-

Continuously stir the reaction mixture at room temperature using a magnetic stirrer for approximately 25 minutes.

-

Upon completion of the reaction, an off-white solid product will precipitate.

-

Filter the solid product from the solution.

-

Dry the collected solid in a vacuum oven to obtain the final lithium quinolate product.

Method 2: Reaction with Lithium Hydride

This protocol utilizes lithium hydride as the lithium source for the reaction with 8-hydroxyquinoline.[6]

Materials:

-

8-hydroxyquinoline

-

Lithium hydride

-

Acetonitrile

-

Reaction vessel with heating and stirring capabilities

-

Filtration apparatus

-

Vacuum drying oven

Procedure:

-

Add 8-hydroxyquinoline to acetonitrile in a ratio of 1 gram to 5 ml in a reaction vessel.

-

Heat the mixed solution to a temperature between 40-50°C.

-

Maintain this constant temperature and begin adding lithium hydride in batches. The total molar amount of lithium hydride should be 1.5 times that of the 8-hydroxyquinoline. The addition should be done over a period of 3 hours, with 1/20th of the total mass added every 10 minutes.

-

After the addition of lithium hydride is complete, continue the reaction at 40-50°C for an additional 5 hours.

-

Filter the reacted solution to obtain a filter cake, which is the crude product of lithium quinolate.

-

The crude product can be further purified by washing with acetonitrile and then boiling in toluene.[6]

-

Dry the purified product in a vacuum oven at 120°C for 12 hours.[6]

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the one-step synthesis of lithium quinolate.

Caption: Workflow for the one-step synthesis of lithium quinolate using lithium metal.

Caption: Workflow for the one-step synthesis of lithium quinolate using lithium hydride.

References

- 1. researchgate.net [researchgate.net]

- 2. 8-Hydroxyquinolinolato-lithium | 850918-68-2 [chemicalbook.com]

- 3. ossila.com [ossila.com]

- 4. Lithium metal quinolates and process for preparation thereof as good emitting, interface materials as well as n-type dopent for organic electronic devices - Eureka | Patsnap [eureka.patsnap.com]

- 5. US9368734B2 - Lithium metal quinolates and process for preparation thereof as good emitting, interface materials as well as N-type dopent for organic electronic devices - Google Patents [patents.google.com]

- 6. CN104263357A - Synthesizing and purifying method for 8-hydroxyquionline lithium - Google Patents [patents.google.com]

In-Depth Technical Guide: Purification of 8-Hydroxyquinolinolato-lithium by Sublimation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purification of 8-Hydroxyquinolinolato-lithium (Liq), a critical material in the fabrication of Organic Light-Emitting Diodes (OLEDs). High purity of Liq is paramount for achieving optimal device performance and longevity. Sublimation is a key technique for obtaining the requisite ultra-pure grade of this organometallic compound.

Introduction to this compound (Liq)

This compound is a coordination complex of lithium and 8-hydroxyquinoline (B1678124). It is widely employed as an electron injection layer (EIL) in OLEDs, facilitating the efficient injection of electrons from the cathode to the electron transport layer (ETL).[1][2] The performance of an OLED, including its efficiency, brightness, and operational stability, is highly sensitive to the purity of the materials used. Impurities can act as charge traps or quenching sites, leading to diminished device performance and accelerated degradation.[3] Therefore, purification of the synthesized Liq is a crucial step in the material preparation process.

Synthesis and Common Impurities

The synthesis of Liq typically involves the reaction of 8-hydroxyquinoline with a lithium salt, such as lithium hydride or lithium hydroxide, in a suitable solvent like acetonitrile.[4][5] A common synthesis route involves dissolving 8-hydroxyquinoline in acetonitrile, heating the solution, and then adding lithium hydride in batches.[4] The crude product is obtained by filtration.

Potential impurities in crude Liq can include:

-

Unreacted 8-hydroxyquinoline

-

Lithium salts

-

Solvent residues

-

Byproducts from side reactions

These impurities can interfere with the formation of uniform thin films and introduce defects in the OLED device structure.

Sublimation for Purification

Sublimation is a phase transition of a substance directly from the solid to the gas phase, without passing through the intermediate liquid phase. This technique is particularly effective for purifying organic and organometallic compounds that are thermally stable. The process involves heating the crude material under high vacuum. The compound sublimes and then condenses as a purified solid on a cooled surface, leaving behind non-volatile impurities.

Physical Properties Relevant to Sublimation

Understanding the thermal properties of Liq is essential for developing an effective sublimation protocol.

| Property | Value | Source |

| Molecular Formula | C₉H₆LiNO | [1] |

| Molecular Weight | 151.09 g/mol | [1] |

| Melting Point | 366-368 °C | [1] |

| Thermal Decomposition (Td) | ≥ 430 °C (5% weight loss) | [1] |

The high melting point and thermal stability of Liq make it an ideal candidate for purification by sublimation.

Experimental Protocol for Sublimation of Liq

While specific parameters can vary depending on the equipment and scale, the following provides a detailed methodology for the sublimation purification of Liq based on available data and general laboratory practices.

Apparatus

A typical sublimation apparatus consists of:

-

A sublimation tube or chamber made of heat-resistant glass (e.g., borosilicate or quartz).

-

A heating element (e.g., a tube furnace, heating mantle, or oil bath) to heat the crude material.

-

A cold finger or a cooled collection zone where the purified material will condense.

-

A high-vacuum pump capable of reaching pressures in the range of 10⁻⁵ to 10⁻⁷ Torr.

-

Temperature and pressure controllers.

For improved separation of impurities, a gradient sublimation apparatus can be used. This setup employs a temperature gradient along the collection tube, allowing for the spatial separation of compounds with different volatilities.

Procedure

-

Preparation: The crude Liq powder is placed in the bottom of the sublimation tube. The apparatus is then assembled and sealed.

-

Evacuation: The system is slowly evacuated to a high vacuum, typically in the range of 3 x 10⁻⁷ Torr.[6]

-

Heating: The heating element is gradually ramped up to the sublimation temperature. A reported sublimation temperature for Liq is 400 °C.[6] The temperature should be carefully controlled to be below the decomposition temperature of Liq.

-

Sublimation and Condensation: As the crude material is heated, the Liq sublimes and travels towards the cooler region of the apparatus. The purified Liq condenses on the cold finger or in the designated collection zone. Less volatile impurities remain in the heating zone, while more volatile impurities may be drawn towards the vacuum pump.

-

Collection: After a sufficient period, the apparatus is cooled down to room temperature, and the vacuum is carefully broken, preferably with an inert gas like nitrogen or argon. The purified, crystalline Liq is then carefully scraped from the collection surface.

Purity Analysis of Sublimed Liq

The purity of the sublimed Liq should be assessed using various analytical techniques.

| Analytical Technique | Purpose | Typical Result for Sublimed Liq |

| High-Performance Liquid Chromatography (HPLC) | To quantify the purity and identify any remaining impurities. | >99.5% |

| Thermogravimetric Analysis (TGA) | To determine the thermal stability and decomposition temperature. | Td ≥ 430 °C (5% weight loss)[1] |

| Differential Scanning Calorimetry (DSC) | To determine the melting point and identify any thermal transitions. | Tm = 365 °C (+/- 1°C)[1] |

| UV-Vis Spectroscopy | To confirm the electronic absorption properties. | λmax ~261 nm (in THF)[1] |

| Photoluminescence (PL) Spectroscopy | To confirm the emission properties. | λem ~331 nm (in THF)[1] |

Impact of Sublimation on OLED Device Performance

The use of sublimed, high-purity Liq has a significant positive impact on the performance of OLED devices.

| Device Parameter | Effect of Using Sublimed Liq |

| Luminance Efficiency | Increased |

| Power Efficiency | Increased |

| Turn-on Voltage | Decreased |

| Operational Lifetime | Increased |

| Film Uniformity | Improved |

The removal of impurities reduces charge trapping and non-radiative recombination pathways, leading to more efficient conversion of electricity to light and a longer device lifetime.

Visualization of Purification Workflow and its Impact

The following diagrams illustrate the logical workflow of Liq purification and its role in an OLED device.

Figure 1: Workflow for the synthesis and sublimation purification of this compound.

Figure 2: Role of purified Liq in an OLED and its impact on device performance.

Conclusion

The purification of this compound by sublimation is an indispensable step in the manufacturing of high-performance OLEDs. This technique effectively removes non-volatile impurities, leading to a significant improvement in device efficiency, brightness, and operational stability. The detailed understanding of the material's thermal properties and the implementation of a controlled sublimation protocol are key to achieving the ultra-high purity required for next-generation electronic devices.

References

- 1. ossila.com [ossila.com]

- 2. novapuri.com [novapuri.com]

- 3. researchgate.net [researchgate.net]

- 4. CN104263357A - Synthesizing and purifying method for 8-hydroxyquionline lithium - Google Patents [patents.google.com]

- 5. US9368734B2 - Lithium metal quinolates and process for preparation thereof as good emitting, interface materials as well as N-type dopent for organic electronic devices - Google Patents [patents.google.com]

- 6. US20070200096A1 - Doped lithium quinolate - Google Patents [patents.google.com]

A Comprehensive Technical Guide to High-Purity OLED Grade 8-Hydroxyquinolinolato-lithium (Liq)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 8-Hydroxyquinolinolato-lithium (Liq), a critical material in the advancement of Organic Light-Emitting Diode (OLED) technology. This document covers the synthesis, purification, characterization, and application of high-purity, OLED-grade Liq, with a focus on providing practical experimental protocols and detailed technical data.

Introduction

This compound (Liq) is an organometallic complex that has garnered significant attention in the field of organic electronics. Its primary application is as an electron transport material (ETM) and electron injection layer (EIL) in OLEDs. The performance of an OLED, including its efficiency, brightness, and operational stability, is intrinsically linked to the purity and quality of the constituent materials. High-purity Liq facilitates efficient electron injection from the cathode and transport to the emissive layer, a crucial process for the electroluminescence of the device.[1][2] Its high thermal stability also contributes to the longevity of OLED devices.[1]

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. The purity of the material, particularly after sublimation, is a key determinant of its performance in OLED applications.[3]

| Property | Value | Reference |

| Chemical Name | This compound | |

| Synonyms | Liq, Lithium 8-quinolate, Lithium-8-hydroxyquinolinolate | [3] |

| CAS Number | 850918-68-2, 25387-93-3 | [1][3] |

| Chemical Formula | C₉H₆LiNO | |

| Molecular Weight | 151.09 g/mol | |

| Appearance | Light yellow powder | [3] |

| Purity | >98% (unsublimed), >99.5% (sublimed) | [3] |

| Melting Point | 366-368 °C | [1] |

| HOMO Level | -5.8 eV | |

| LUMO Level | -2.7 eV | |

| Absorption (λmax) | ~365 nm | |

| Photoluminescence (λem) | ~485 nm |

Synthesis and Purification

The synthesis of high-purity Liq is paramount for achieving high-performance OLEDs. The most common synthetic route involves the reaction of 8-hydroxyquinoline (B1678124) with a lithium salt.

Synthesis of this compound

A widely used method for synthesizing Liq is through a liquid-phase reaction between 8-hydroxyquinoline and lithium hydride in an acetonitrile (B52724) solvent.[4]

Experimental Protocol:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 8-hydroxyquinoline and acetonitrile in a 1:5 (g/mL) ratio.[4]

-

Dissolution: Heat the mixture to 40-50°C under a nitrogen atmosphere with continuous stirring until the 8-hydroxyquinoline is completely dissolved.[5] Maintain this temperature for 2-4 hours.[4]

-

Reaction: Gradually add lithium hydride (1.5 molar equivalents relative to 8-hydroxyquinoline) to the solution in small portions over a period of 3 hours.[4]

-

Reaction Completion: After the addition of lithium hydride is complete, continue the reaction at 40-50°C for an additional 5 hours.[4]

-

Isolation of Crude Product: Cool the reaction mixture to room temperature and filter the resulting precipitate. This solid is the crude this compound.

Purification of this compound

Purification is a critical step to remove unreacted starting materials and byproducts, which can act as charge traps and quenching centers in an OLED, thereby reducing device efficiency and lifetime.[5] A multi-step purification process involving washing, recrystallization, and sublimation is typically employed.

Experimental Protocol:

-

Washing: Wash the crude Liq product with acetonitrile to remove unreacted 8-hydroxyquinoline and other soluble impurities.

-

Recrystallization:

-

Dissolve the washed Liq in a minimal amount of a suitable hot solvent, such as a mixture of toluene (B28343) and acetonitrile.

-

Allow the solution to cool slowly to room temperature, which promotes the formation of high-purity crystals.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.[6][7]

-

Dry the purified crystals under vacuum.

-

-

Sublimation: For achieving the highest purity (>99.5%), train sublimation is the preferred method. This process separates volatile impurities from the final product.[8]

-

Place the recrystallized Liq in a sublimation tube under high vacuum (<10⁻⁵ Torr).

-

Heat the material to a temperature where it sublimes but does not decompose (typically 250-300°C).

-

The purified Liq will deposit on a cooler part of the sublimation apparatus, leaving behind less volatile impurities.

-

Characterization of High-Purity Liq

To ensure the quality of the synthesized Liq, a suite of analytical techniques is employed to verify its chemical identity and purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of Liq.

Experimental Protocol:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A mixture of acetonitrile and water is a common mobile phase. The exact ratio may need to be optimized.[9][10]

-

Flow Rate: A flow rate of 1.0 mL/min is standard.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of Liq (around 254 nm or 365 nm) is used to quantify the purity.[10]

-

Sample Preparation: Dissolve a small amount of the Liq sample in the mobile phase and filter it before injection.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability and melting point of Liq.

Experimental Protocol:

-

Apparatus: A simultaneous TGA/DSC instrument.

-

Sample Preparation: Place a small amount of the Liq sample (5-10 mg) in an aluminum or platinum pan.[11]

-

Atmosphere: Conduct the analysis under an inert nitrogen atmosphere with a purge rate of 20-50 mL/min.[11]

-

Heating Rate: A heating rate of 10°C/min is typically used.[11]

-

Temperature Range: Scan from room temperature to above the melting point (e.g., 25°C to 400°C).

-

Analysis: The TGA curve will show the decomposition temperature, while the DSC curve will indicate the melting point.[12][13]

Spectroscopic Analysis (FTIR and NMR)

Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the chemical structure of the synthesized Liq.

Experimental Protocol (FTIR):

-

Prepare a KBr pellet containing a small amount of the Liq sample or use an ATR-FTIR spectrometer.

-

Record the spectrum in the range of 4000-400 cm⁻¹.

-

The characteristic peaks corresponding to the quinoline (B57606) ring and its coordination with lithium should be observed.[14]

Experimental Protocol (NMR):

-

Dissolve the Liq sample in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra.

-

The chemical shifts and coupling constants of the protons and carbons on the quinoline ring will confirm the structure.[15][16]

Application in OLEDs

High-purity Liq is a cornerstone material for the fabrication of efficient and stable OLEDs. It is typically used as a thin layer between the electron transport layer (ETL) and the metal cathode.

OLED Device Fabrication

OLEDs are fabricated by sequentially depositing thin layers of organic materials and a metal cathode onto a transparent conductive substrate, typically indium tin oxide (ITO) coated glass. Vacuum thermal evaporation is the standard technique for depositing small molecule organic materials like Liq.[3][17][18]

Experimental Protocol (Vacuum Thermal Evaporation):

-

Substrate Cleaning: Thoroughly clean the ITO-coated glass substrate by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen and treat it with UV-ozone to improve the work function of the ITO.

-

Layer Deposition: In a high vacuum chamber (<10⁻⁶ Torr), sequentially deposit the organic layers. A typical device structure is as follows:

-

Hole Injection Layer (HIL): e.g., HAT-CN (5 nm)

-

Hole Transport Layer (HTL): e.g., TAPC (30 nm)

-

Emissive Layer (EML): e.g., TCTA doped with a phosphorescent emitter (15 nm)

-

Electron Transport Layer (ETL): e.g., B3PYMPM (50 nm)

-

Electron Injection Layer (EIL): This compound (Liq) (1-2 nm)

-

Cathode: Aluminum (Al) (100 nm)

-

-

Deposition Parameters:

-

Deposition Rate: The deposition rate for organic layers is typically 0.1-0.2 nm/s, and for the Liq layer, it is around 0.05 nm/s. The metal cathode is deposited at a higher rate of 0.5-1 nm/s.[19]

-

Substrate Temperature: The substrate is typically kept at room temperature during deposition.

-

-

Encapsulation: After fabrication, the device should be encapsulated in an inert atmosphere (e.g., a glove box) to protect the organic layers from oxygen and moisture, which can degrade device performance.

OLED Device Characterization

The performance of the fabricated OLED is evaluated by measuring its current-voltage-luminance (I-V-L) characteristics and its operational lifetime.

Experimental Protocol (I-V-L Measurement):

-

Use a source measure unit (SMU) to apply a voltage across the device and measure the current.

-

Simultaneously, use a calibrated photodiode or a spectroradiometer to measure the luminance (in cd/m²) of the emitted light.

-

From the I-V-L data, the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE, %) can be calculated.

Experimental Protocol (Lifetime Measurement):

-

Drive the OLED at a constant current density corresponding to a specific initial luminance (e.g., 1000 cd/m²).

-

Monitor the luminance of the device over time.

-

The lifetime is often defined as the time it takes for the luminance to decay to 50% (LT50) or 95% (LT95) of its initial value.

-

Accelerated lifetime testing can be performed at higher temperatures and/or higher initial luminance to predict the device's longevity under normal operating conditions.[1][20][21][22]

Visualizations

Synthesis of this compound

Caption: Synthesis of crude this compound (Liq).

Typical OLED Device Structure with Liq

Caption: A typical multi-layer OLED device structure incorporating Liq.

Quality Control Workflow for OLED-Grade Liq

Caption: Quality control workflow for producing high-purity Liq.

References

- 1. Evaluating OLED Burn-In Lifespan Using Accelerated Testing [eureka.patsnap.com]

- 2. waseda.elsevierpure.com [waseda.elsevierpure.com]

- 3. iipseries.org [iipseries.org]

- 4. CN104263357A - Synthesizing and purifying method for 8-hydroxyquionline lithium - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. people.chem.umass.edu [people.chem.umass.edu]

- 7. Home Page [chem.ualberta.ca]

- 8. noctiluca.eu [noctiluca.eu]

- 9. echemi.com [echemi.com]

- 10. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 | SIELC Technologies [sielc.com]

- 11. iitk.ac.in [iitk.ac.in]

- 12. DSC vs TGA analysis | Universal Lab Blog [universallab.org]

- 13. tainstruments.com [tainstruments.com]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Low-Cost NIR Spectroscopy Versus NMR Spectroscopy for Liquid Manure Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. files01.core.ac.uk [files01.core.ac.uk]

- 19. researchgate.net [researchgate.net]

- 20. A study on OLED device's accelerated lifetime test -Journal of the Korea Safety Management & Science | Korea Science [koreascience.kr]

- 21. researchgate.net [researchgate.net]

- 22. m.youtube.com [m.youtube.com]

In-Depth Technical Guide to the Thermal Stability of 8-Hydroxyquinolinolato-lithium (Liq)

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxyquinolinolato-lithium (Liq) is a crucial organometallic complex widely utilized in the field of organic electronics, particularly as an electron injection and transport material in Organic Light-Emitting Diodes (OLEDs). Its performance and, critically, the operational stability and lifetime of devices incorporating it, are intrinsically linked to its thermal stability. This technical guide provides a comprehensive analysis of the thermal properties of Liq, detailing its decomposition behavior and melting characteristics. The information presented herein is vital for optimizing device fabrication processes, predicting long-term performance, and ensuring the reliability of OLEDs and other organic electronic applications.

Thermal Analysis Data

The thermal stability of this compound has been characterized using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide critical data on the material's decomposition temperature and melting point, respectively.

| Thermal Analysis Technique | Parameter | Value | Reference |

| Thermogravimetric Analysis (TGA) | Decomposition Temperature (Td) at 5% weight loss | ≥ 430 °C | [1] |

| Differential Scanning Calorimetry (DSC) | Melting Point (Tm) | 365 °C (± 1 °C) | [1] |

Table 1: Summary of Thermal Properties of this compound (Liq)

Experimental Protocols

To ensure reproducibility and accuracy in the thermal analysis of this compound, the following detailed experimental methodologies are provided.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature (Td) of Liq, defined as the temperature at which a 5% loss in mass occurs.

Instrumentation: A standard thermogravimetric analyzer.

Experimental Workflow:

Caption: Experimental workflow for Thermogravimetric Analysis (TGA) of Liq.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point (Tm) of Liq.

Instrumentation: A standard differential scanning calorimeter.

Experimental Workflow:

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC) of Liq.

Thermal Decomposition Pathway

The thermal decomposition of metal quinolates, including Liq, is generally understood to be a complex process catalyzed by the metal ion. While specific, detailed pathways for Liq are not extensively documented in the public domain, a generalized decomposition mechanism can be proposed based on the analysis of similar metal chelate compounds. The process is believed to involve the cleavage of the metal-ligand bonds, followed by the fragmentation of the organic 8-hydroxyquinoline (B1678124) ligand.

The final products of the thermal decomposition of metal quinolates are typically the corresponding metal oxide and a mixture of carbonaceous residue (ash).[2] In the case of this compound, the decomposition is expected to yield lithium oxide (Li₂O) and various volatile organic fragments.

Caption: Proposed thermal decomposition pathway of this compound.

Conclusion

The thermal stability analysis of this compound reveals it to be a robust material with a high decomposition temperature and a distinct melting point. The provided data and experimental protocols offer a solid foundation for its application in organic electronic devices, enabling researchers and engineers to optimize manufacturing processes and enhance device longevity. Further investigation into the specific volatile organic compounds produced during decomposition, potentially through techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), would provide a more complete understanding of its thermal degradation mechanism. This knowledge is paramount for the continued development of stable and reliable organic electronic devices.

References

TGA-DSC Analysis of Lithium Quinolate Complexes: A Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Lithium quinolate (Liq) and its derivatives are organometallic complexes of significant interest, particularly for their application as electron transport and injection materials in Organic Light-Emitting Diodes (OLEDs). The thermal stability of these complexes is a critical parameter that dictates their performance, reliability, and processing conditions. This guide provides an in-depth overview of the simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) of lithium quinolate complexes. It outlines a comprehensive experimental protocol, presents key thermal data, and explains the interpretation of the analytical results, offering a vital resource for materials characterization in research and industrial settings.

Fundamentals of TGA-DSC Analysis

Simultaneous Thermal Analysis (STA) combines TGA and DSC into a single experiment, providing comprehensive insights into the thermal properties of a material.

-

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] The resulting TGA curve plots mass percentage against temperature, revealing information about thermal stability, decomposition temperatures, and the composition of multi-component systems. Weight loss events can correspond to processes like drying, desorption, decomposition, or reduction.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample relative to a reference material as a function of temperature.[2] This technique identifies thermal transitions and allows for the quantification of enthalpy changes (ΔH).

-

Endothermic Events: Processes that absorb heat, such as melting, boiling, sublimation, and some decompositions. These appear as downward peaks in the DSC curve.

-

Exothermic Events: Processes that release heat, such as crystallization, oxidation, and some decomposition reactions. These appear as upward peaks.

-

By performing TGA and DSC simultaneously, a direct correlation can be made between mass loss events (TGA) and their associated energetic changes (DSC), allowing for a more definitive interpretation of thermal behavior.

Experimental Protocol for TGA-DSC of Lithium Quinolate Complexes

This section details a generalized yet comprehensive methodology for the TGA-DSC analysis of lithium quinolate powder samples, synthesized from multiple established protocols for coordination complexes.[3][4][5]

Objective: To determine the thermal stability, decomposition profile, and phase transition temperatures of a lithium quinolate complex.

Instrumentation: A simultaneous TGA/DSC instrument (e.g., Mettler Toledo TGA/SDTA 851e, SETSYS Evolution).[3][4]

Materials:

-

Lithium quinolate sample (5–15 mg)

-

High-purity nitrogen (or synthetic air) for purge gas

-

Alumina (B75360) (Al₂O₃) crucible

Procedure:

-

Instrument Calibration: Ensure the TGA balance and DSC heat flow are calibrated according to the manufacturer's specifications using certified reference materials (e.g., Indium, Zinc for temperature and enthalpy; Calcium Oxalate for mass loss).

-

Sample Preparation: Accurately weigh approximately 5–15 mg of the lithium quinolate complex powder into a clean, tared alumina crucible.[4] Distribute the sample evenly across the bottom of the crucible.

-

Instrument Setup:

-

Place the sample crucible onto the TGA balance.

-

Place an empty, tared alumina crucible on the reference position.

-

Set the purge gas (typically high-purity nitrogen) to a constant flow rate, commonly 50 mL/min.[5]

-

-

Temperature Program:

-

Equilibration: Hold the sample at a starting temperature of 30 °C for 5-10 minutes to ensure thermal stability.

-

Heating Ramp: Heat the sample from 30 °C to a final temperature of 800 °C or higher at a constant heating rate of 10 °C/min.[3][4][5]

-

Isothermal Hold (Optional): Hold at the final temperature for a few minutes to ensure all reactions are complete.

-

-

Data Acquisition: Record the sample mass, heat flow, and temperature throughout the experiment.

-

Data Analysis:

-

Perform a blank curve subtraction using a pre-recorded run with empty crucibles to correct for instrumental artifacts like gas buoyancy.[6]

-

Analyze the resulting TGA and DSC curves to identify key thermal events.

-

Caption: General experimental workflow for TGA-DSC analysis.

Thermal Behavior and Data Presentation

The thermal stability of lithium quinolate complexes can be influenced by substitutions on the quinoline (B57606) ring. Below is a summary of available quantitative data for unsubstituted and substituted Liq complexes.

| Complex Name | Abbreviation | Onset of Weight Loss (°C) | Event at 20% Weight Loss (°C) | Key DSC Events (°C) | Atmosphere | Reference |

| 5,7-dimethyl-8-hydroxyquinolinolato lithium(I) | LiMe₂q | 300 | 310 | - | Nitrogen | [3] |

| 5-chloro-8-hydroxyquinolinolato lithium(I) | LiClq | 180 | - | Crystallization at 175 | Nitrogen | [3] |

Note: Data for unsubstituted 8-hydroxyquinolinolato-lithium (Liq) is less detailed in literature, but it is generally recognized for its high thermal stability, crucial for vacuum deposition processes in OLED manufacturing.[7][8]

Caption: Illustrative pathway for the thermal decomposition of a Liq complex.

Interpretation of TGA-DSC Data

Interpreting the output from a TGA-DSC experiment involves a systematic evaluation of the curves.

-

TGA Curve (Mass vs. Temperature):

-

Initial Plateau: The flat region at the beginning indicates the sample is stable in that temperature range.

-

First Weight Loss Step (if present, ~100-150°C): Often corresponds to the loss of adsorbed moisture or lattice water molecules. The percentage loss can be used to quantify the amount of water.

-

Intermediate Plateau: A region of thermal stability between decomposition steps.

-

Major Decomposition Step(s) (>300°C): Significant and often rapid weight loss indicates the primary decomposition of the organic ligand. The onset temperature of this step is a key measure of the material's thermal stability.[3] For multi-step decompositions, each step represents the loss of a specific fragment.

-

Final Residue: The mass remaining at the end of the experiment. Under an inert (N₂) atmosphere, this may be a mix of lithium carbonate and carbonaceous material. In an air atmosphere, it is typically lithium oxide (Li₂O) or lithium carbonate (Li₂CO₃).

-

-

DSC Curve (Heat Flow vs. Temperature):

-

Baseline Shift: A step-change in the baseline indicates a change in the material's heat capacity, often associated with a glass transition (Tg).

-

Endothermic Peak (downward): Correlates with events like the removal of water, melting of the complex, or an endothermic decomposition.

-

Exothermic Peak (upward): Can indicate crystallization (a transition from an amorphous to a crystalline state), or an oxidative or exothermic decomposition.[3]

-

By overlaying the TGA and DSC curves, a clear picture emerges. For example, a sharp endothermic peak on the DSC curve that occurs at the same temperature as a major weight loss on the TGA curve strongly suggests a decomposition process that requires energy input.

Caption: Relationship between inputs, process, and outputs in TGA-DSC analysis.

Applications in Research and Development

TGA-DSC is an indispensable tool for scientists working with lithium quinolate complexes for several reasons:

-

OLED Manufacturing: The vacuum thermal evaporation process used to deposit thin films of Liq in OLEDs involves heating the material.[8] TGA-DSC data is critical to ensure that the deposition temperature is well below the decomposition temperature, preventing degradation and ensuring the purity and performance of the device layer.[7]

-

Quality Control: TGA can be used to verify the purity of synthesized Liq batches. The presence of residual solvents or hydrated species will appear as low-temperature weight loss events.

-

New Material Development: When developing new substituted lithium quinolate derivatives, TGA-DSC provides a rapid and accurate assessment of their thermal stability. This helps in screening candidates for applications requiring high-temperature processing or long operational lifetimes.[9][10]

-

Kinetic Studies: By performing TGA at multiple heating rates, kinetic parameters like activation energy (Ea) for the decomposition reaction can be calculated, providing deeper insights into the degradation mechanism.[5][11]

References

- 1. Interpreting results from TGA instruments [xrfscientific.com]

- 2. tainstruments.com [tainstruments.com]

- 3. US9368734B2 - Lithium metal quinolates and process for preparation thereof as good emitting, interface materials as well as N-type dopent for organic electronic devices - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. Thermal Analysis of OLED Materials – C-Therm Technologies Ltd. [ctherm.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Solubility Profile of 8-Hydroxyquinolinolato-lithium: A Technical Overview for Researchers

An In-depth Guide for Scientists and Drug Development Professionals on the Solubility Characteristics of a Key Organic Lithium Salt

Introduction

8-Hydroxyquinolinolato-lithium, commonly referred to as lithium 8-quinolate or Liq, is an organometallic compound that has garnered significant interest in the fields of organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs), and as a potential precursor in the synthesis of novel pharmaceutical compounds. Its performance in these applications is intrinsically linked to its solubility in various organic solvents, which dictates solution-based processing methods and its behavior in different chemical environments. This technical guide provides a comprehensive overview of the available knowledge on the solubility of this compound in organic solvents, outlines a detailed experimental protocol for its determination, and presents a logical workflow for solubility assessment.

Core Concepts in Solubility

The solubility of a solid solute, such as this compound, in a liquid solvent is a thermodynamic equilibrium. This equilibrium is achieved when the rate of dissolution of the solid into the solvent equals the rate of precipitation of the solute from the solution. The resulting saturated solution contains the maximum amount of the dissolved solute at a given temperature and pressure. Factors influencing solubility include the chemical nature of both the solute and the solvent (polarity, hydrogen bonding capabilities), temperature, and pressure.

For a metal chelate like this compound, the crystal lattice energy of the solid and the solvation energy of the ions or molecules in the solvent are key determinants of its solubility. A high lattice energy will hinder dissolution, while a high solvation energy will promote it.

Solubility of this compound in Organic Solvents

Given the lack of pre-existing quantitative data, the following table is presented as a template for researchers to populate with experimentally determined values.

Table 1: Quantitative Solubility of this compound in Various Organic Solvents (Template)

| Organic Solvent | Chemical Formula | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination | Reference |

| Tetrahydrofuran (B95107) (THF) | C₄H₈O | TBD | TBD | TBD | Gravimetric | [Your Data] |

| Chloroform | CHCl₃ | TBD | TBD | TBD | Gravimetric | [Your Data] |

| Dichloromethane | CH₂Cl₂ | TBD | TBD | TBD | Gravimetric | [Your Data] |

| Acetone | C₃H₆O | TBD | TBD | TBD | Gravimetric | [Your Data] |

| Ethanol | C₂H₅OH | TBD | TBD | TBD | Gravimetric | [Your Data] |

| Methanol | CH₃OH | TBD | TBD | TBD | Gravimetric | [Your Data] |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | TBD | TBD | TBD | Gravimetric | [Your Data] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | TBD | TBD | TBD | Gravimetric | [Your Data] |

TBD: To Be Determined experimentally.

Experimental Protocol for Solubility Determination: The Gravimetric Method

The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating a known volume of the solution from the undissolved solid, evaporating the solvent, and weighing the remaining solute.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or water bath

-

Volumetric flasks (various sizes)

-

Pipettes (various sizes, calibrated)

-

Syringe filters (solvent-compatible, e.g., PTFE, 0.2 µm pore size)

-

Glass vials with screw caps

-

Oven or vacuum oven

-

Desiccator

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time required for equilibrium may need to be determined empirically.

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the vial to stand undisturbed in the temperature-controlled bath for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume (e.g., 10.00 mL) of the supernatant (the clear, saturated solution) using a calibrated pipette. To avoid disturbing the sediment, it is advisable to use a syringe fitted with a syringe filter. This step ensures that no solid particles are transferred.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered saturated solution to a pre-weighed, clean, and dry glass vial.

-

Carefully evaporate the solvent. This can be achieved by placing the vial in an oven at a temperature below the boiling point of the solvent and well below the decomposition temperature of this compound. A vacuum oven can be used to facilitate evaporation at a lower temperature.

-

Once the solvent is completely removed, place the vial containing the solid residue in a desiccator to cool to room temperature.

-

Weigh the vial with the dried solute on an analytical balance.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty vial from the final constant mass of the vial with the dried solute.

-

The solubility can then be expressed in various units:

-

g/100 mL: (Mass of solute / Volume of solution sample) x 100

-

mol/L: (Mass of solute / Molar mass of Liq) / (Volume of solution sample in L)

-

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the gravimetric determination of the solubility of this compound.

Figure 1. Workflow for the gravimetric determination of solubility.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its application in various fields. Despite its importance, there is a clear lack of quantitative data in the public domain. This guide provides a framework for researchers to systematically determine the solubility of this compound using a reliable gravimetric method. The generation and dissemination of such data will be invaluable for the scientific community, enabling more precise control over experimental conditions and facilitating the development of new technologies based on this versatile organic lithium salt.

measuring HOMO and LUMO levels of 8-Hydroxyquinolinolato-lithium

An In-depth Technical Guide to Measuring the HOMO and LUMO Levels of 8-Hydroxyquinolinolato-lithium (Liq)

Introduction

This compound (Liq) is an organometallic compound widely utilized in organic electronics, particularly as an efficient electron injection layer (EIL) material in Organic Light-Emitting Diodes (OLEDs).[1][2] Its primary function is to facilitate the injection of electrons from the cathode to the electron transport layer (ETL), thereby enhancing device efficiency, lowering driving voltage, and improving operational stability.[3][4]

The performance of Liq in these applications is intrinsically linked to its electronic structure, specifically the energy levels of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These frontier molecular orbitals govern the charge injection and transport properties at the interfaces within an OLED. An accurate determination of HOMO and LUMO levels is therefore critical for designing and optimizing device architectures. This guide provides a detailed overview of the primary experimental techniques used to measure these fundamental parameters for Liq, intended for researchers in materials science and electronics.

Core Concepts: HOMO and LUMO in Organic Electronics

-

HOMO (Highest Occupied Molecular Orbital): This is the highest energy level occupied by electrons in a molecule at its ground state. In the context of organic semiconductors, the HOMO level is analogous to the valence band in inorganic semiconductors. Its energy value, typically expressed in electron volts (eV) relative to the vacuum level, represents the ionization potential—the energy required to remove an electron from the molecule. A higher HOMO level (closer to the vacuum level, i.e., less negative) facilitates hole injection from an adjacent layer.

-

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy level devoid of electrons in a molecule at its ground state, analogous to the conduction band. The LUMO level represents the electron affinity—the energy released when an electron is added to the molecule. A lower LUMO level (further from the vacuum level, i.e., more negative) facilitates electron injection.

The energy difference between the HOMO and LUMO levels is the HOMO-LUMO gap (Eg) , which is a key determinant of the material's optical and electronic properties. In OLEDs, the alignment of the HOMO and LUMO levels of adjacent material layers dictates the energy barriers for charge injection and the confinement of charge carriers within the emissive layer, directly impacting device efficiency and stability.

Quantitative Data for this compound (Liq)

The following table summarizes the experimentally determined electronic properties of Liq.

| Property | Value (eV) | Experimental Method | Reference |

| HOMO | -5.58 | Cyclic Voltammetry | [2] |

| LUMO | -3.15 | Cyclic Voltammetry | [2] |

| Energy Gap (Eg) | 2.43 | Calculated from HOMO/LUMO | [2] |

Note: Energy levels are typically reported as negative values relative to the vacuum level (0 eV).

Experimental Protocols for HOMO and LUMO Determination

Two primary experimental techniques are employed for the determination of HOMO and LUMO energy levels of organic materials like Liq: Cyclic Voltammetry (CV) and a combination of Ultraviolet Photoelectron Spectroscopy (UPS) and UV-Visible (UV-Vis) Absorption Spectroscopy.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique that measures the current response of a material to a linearly cycled potential sweep.[5] By measuring the onset potentials for oxidation and reduction, the HOMO and LUMO energy levels can be estimated using empirical relationships.

Detailed Experimental Protocol:

-

Preparation of the Analyte Solution:

-

Dissolve a small, precise amount of this compound (Liq) in a suitable high-purity, anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or acetonitrile). The concentration is typically in the range of 10-3 to 10-4 M.

-

Add a supporting electrolyte to the solution to ensure sufficient conductivity. A common choice is 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF6) or tetrabutylammonium perchlorate (B79767) (TBAP), which are electrochemically stable within a wide potential window.

-

Purge the solution with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution throughout the experiment.

-

-

Electrochemical Cell Setup:

-

Assemble a standard three-electrode cell.

-

Working Electrode (WE): A material with a wide potential window and high conductivity, such as a glassy carbon electrode (GCE), platinum (Pt), or gold (Au) disk electrode. The electrode should be polished to a mirror finish with alumina (B75360) slurry and cleaned before use.

-

Reference Electrode (RE): A non-aqueous Ag/Ag+ (e.g., 0.01 M AgNO3 in the same solvent/electrolyte system) or a Saturated Calomel Electrode (SCE) separated by a salt bridge.

-

Counter Electrode (CE): A platinum wire or graphite (B72142) rod with a surface area larger than the working electrode.

-

-

-

Internal Reference Calibration:

-

After recording the voltammogram of Liq, add a small amount of an internal standard, typically ferrocene (B1249389) (Fc), to the solution.

-

Run another cyclic voltammogram to record the reversible oxidation-reduction wave of the ferrocene/ferrocenium (Fc/Fc+) couple. The half-wave potential (E1/2) of this couple is used for calibration, as its energy level relative to the vacuum is well-established (-4.8 eV).[6]

-

-

Data Acquisition:

-

Connect the electrodes to a potentiostat.

-

Apply a potential sweep, scanning from an initial potential towards positive potentials to observe oxidation, and then reversing the scan towards negative potentials to observe reduction. The scan rate is typically set between 20 and 100 mV/s.

-

Record the resulting current as a function of the applied potential to generate a cyclic voltammogram.

-

-

Data Analysis and Calculation:

-

From the voltammogram of Liq, determine the onset potential of the first oxidation peak (Eoxonset) and the onset potential of the first reduction peak (Eredonset). The onset is typically found by extrapolating the steepest part of the peak to the baseline current.

-

Calculate the HOMO and LUMO energy levels using the following empirical formulas, referencing against the Fc/Fc+ couple:[6]

-

EHOMO (eV) = - [Eoxonset (V vs Fc/Fc+) + 4.8]

-

ELUMO (eV) = - [Eredonset (V vs Fc/Fc+) + 4.8]

-

-

Where Eonset (V vs Fc/Fc+) = Eonset (V vs Ag/Ag+) - E1/2(Fc/Fc+) (V vs Ag/Ag+).

-

Ultraviolet Photoelectron Spectroscopy (UPS) and UV-Vis Spectroscopy

UPS is a surface-sensitive technique that directly measures the ionization potential (i.e., the HOMO level) of a material in its solid state (thin film). The LUMO level cannot be measured directly by UPS and is instead estimated by combining the UPS-measured HOMO level with the optical band gap (Egopt) obtained from UV-Vis absorption spectroscopy.[7][8]

Detailed Experimental Protocol:

-

Sample Preparation (Thin Film Deposition):

-

Prepare a conductive substrate, such as indium tin oxide (ITO) coated glass or gold-coated silicon. The substrate must be rigorously cleaned using a sequence of solvents (e.g., acetone, isopropanol) in an ultrasonic bath, followed by UV-ozone treatment or oxygen plasma cleaning to remove organic contaminants.

-

Deposit a thin film of Liq (typically 10-20 nm) onto the cleaned substrate using a high-vacuum thermal evaporation technique. The deposition rate and final thickness should be monitored using a quartz crystal microbalance.

-

-

UPS Measurement (HOMO Level):

-

Immediately transfer the prepared sample into the analysis chamber of a UPS system, which is maintained under ultra-high vacuum (UHV) conditions (<10-9 Torr) to prevent surface contamination.

-

Irradiate the sample surface with a monochromatic ultraviolet light source, typically a helium discharge lamp producing He I radiation (21.22 eV).

-

The UV photons cause photoemission of electrons from the valence band (including the HOMO).

-

An electron energy analyzer measures the kinetic energy (Ek) of the emitted photoelectrons.

-

The binding energy (Eb) of the electrons is calculated using the equation: Eb = hν - Ek - Φspec , where hν is the incident photon energy and Φspec is the spectrometer work function.

-

The HOMO level is determined from the onset of the highest kinetic energy peak in the UPS spectrum, which corresponds to the lowest binding energy. This is found by linear extrapolation of the leading edge of the spectrum to the baseline.

-

-

UV-Vis Spectroscopy Measurement (Optical Band Gap):

-

Measure the UV-Vis absorption spectrum of a thin film of Liq deposited on a transparent substrate (e.g., quartz).

-

The optical band gap (Egopt) is determined from the onset of the absorption edge (λonset) in the spectrum.

-

Calculate the band gap using the formula: Egopt (eV) = 1240 / λonset (nm) .

-

-

LUMO Level Estimation:

-

Estimate the LUMO energy level by adding the optical band gap to the experimentally determined HOMO level:

-

ELUMO (eV) = EHOMO (eV) + Egopt (eV)

-

-

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

References

In-Depth Technical Guide: Cyclic Voltammetry of 8-Hydroxyquinolinolato-lithium (Liq)

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxyquinolinolato-lithium (Liq), with the chemical formula C₉H₆LiNO, is an organometallic complex that has garnered significant attention in the field of organic electronics.[1] It is widely utilized as an efficient electron injection layer (EIL) in organic light-emitting diodes (OLEDs).[1][2][3] The performance and stability of such devices are intrinsically linked to the electronic properties of their constituent materials, particularly their ability to accept and transport electrons. Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe the redox behavior of molecules, providing critical insights into their electronic structure, such as the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[4][5] This guide provides a comprehensive overview of the cyclic voltammetry of Liq, including a detailed experimental protocol, theoretical data, and the underlying principles.

Core Principles of Cyclic Voltammetry

Cyclic voltammetry is a potentiodynamic electrochemical measurement where the potential of a working electrode is linearly ramped versus time. After reaching a set potential, the direction of the ramp is reversed. This cycle can be repeated multiple times. The resulting current at the working electrode is plotted against the applied potential to produce a cyclic voltammogram.[4]

Key information that can be extracted from a cyclic voltammogram includes:

-

Redox Potentials: The potentials at which oxidation and reduction peaks occur provide information about the HOMO and LUMO energy levels of the analyte.

-

Electrochemical Reversibility: The separation between the anodic and cathodic peak potentials (ΔEp) and the ratio of their peak currents (ipa/ipc) indicate the reversibility of the electron transfer process.

-

Electron Transfer Kinetics: The scan rate dependence of the peak currents and potentials can be used to study the kinetics of electron transfer.

-

Analyte Stability: The stability of the oxidized and reduced forms of the analyte can be assessed by observing the changes in the voltammogram over multiple cycles.

Expected Electrochemical Behavior of this compound

As a material used for electron injection and transport, the electrochemical behavior of Liq is of primary interest. The reduction of Liq corresponds to the injection of an electron into its LUMO, while its oxidation involves the removal of an electron from its HOMO. These processes are directly related to the material's ability to function effectively in an OLED.

Theoretical Quantitative Data

| Property | Theoretical Value | Reference Electrode |

| HOMO Energy Level | -5.8 eV | Vacuum |

| LUMO Energy Level | -2.5 eV | Vacuum |

| Estimated Oxidation Potential | +1.4 V | Fc/Fc⁺ |

| Estimated Reduction Potential | -1.9 V | Fc/Fc⁺ |

Note: The estimated redox potentials are derived from the HOMO and LUMO energy levels and are referenced against the ferrocene (B1249389)/ferrocenium (Fc/Fc⁺) redox couple, a common internal standard in non-aqueous electrochemistry. The exact experimental values may vary depending on the solvent, electrolyte, and electrode material used.

Detailed Experimental Protocol for Cyclic Voltammetry of Liq

This protocol outlines the steps for performing a cyclic voltammetry experiment on this compound. Given that Liq is an air- and moisture-sensitive compound, all manipulations should be carried out under an inert atmosphere (e.g., in a glovebox).

Materials and Equipment

-

Potentiostat: An instrument capable of performing cyclic voltammetry.

-

Electrochemical Cell: A three-electrode cell designed for inert atmosphere conditions.

-

Working Electrode: Glassy carbon or platinum disk electrode.

-

Reference Electrode: Silver wire or a non-aqueous Ag/Ag⁺ reference electrode.

-

Counter Electrode: Platinum wire or mesh.

-

Solvent: Anhydrous, deoxygenated tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) (ACN).

-

Supporting Electrolyte: Anhydrous tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) or tetrabutylammonium perchlorate (B79767) (TBAP), 0.1 M concentration.

-

Analyte: this compound (Liq).

-

Internal Standard: Ferrocene (Fc).

-

Glovebox: With an inert atmosphere (e.g., nitrogen or argon).

Procedure

-

Electrode Preparation:

-

Polish the working electrode with alumina (B75360) slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

-

Rinse the electrode thoroughly with deionized water and then with the chosen solvent (THF or ACN).

-

Dry the electrode under a stream of inert gas.

-

-

Electrolyte Solution Preparation (inside the glovebox):

-

Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF₆) in the chosen anhydrous solvent.

-

Prepare a stock solution of Liq in the electrolyte solution at a concentration of approximately 1-5 mM.

-

Prepare a stock solution of ferrocene in the electrolyte solution.

-

-

Electrochemical Measurement (inside the glovebox):

-

Assemble the electrochemical cell with the prepared electrodes.

-

Fill the cell with the electrolyte solution containing Liq.

-

Connect the electrodes to the potentiostat.

-

Purge the solution with an inert gas for at least 10 minutes to remove any residual oxygen.

-

Record a background cyclic voltammogram of the electrolyte solution.

-

Add the Liq solution to the cell and record the cyclic voltammogram. A typical potential window would be from +2.0 V to -2.5 V vs. Ag/Ag⁺. The scan rate can be varied (e.g., 20, 50, 100, 200 mV/s) to investigate the kinetics of the redox processes.

-

After recording the voltammogram of Liq, add a small amount of the ferrocene stock solution to the cell and record another voltammogram to use the Fc/Fc⁺ couple as an internal reference.

-

Data Analysis

-

Determine the anodic (Epa) and cathodic (Epc) peak potentials for both Liq and ferrocene.

-

Calculate the formal potential (E°') for reversible or quasi-reversible processes as the average of the peak potentials: E°' = (Epa + Epc) / 2.

-

Reference the redox potentials of Liq to the Fc/Fc⁺ couple.

-

Measure the anodic (ipa) and cathodic (ipc) peak currents.

-

Analyze the relationship between the peak currents and the square root of the scan rate to determine if the process is diffusion-controlled.

Visualizations

Conclusion

The cyclic voltammetry of this compound provides invaluable information about its electronic properties, which are crucial for its application in organic electronic devices. Although experimental data is sparse in the literature, theoretical calculations and established electrochemical principles allow for a robust understanding of its expected redox behavior. The detailed experimental protocol provided in this guide offers a clear pathway for researchers to obtain empirical data for Liq and similar air-sensitive organometallic compounds. The correlation between the HOMO/LUMO energy levels and the redox potentials underscores the utility of cyclic voltammetry as a predictive tool in the design and characterization of new materials for advanced applications.

References

electronic structure of lithium quinolate complexes

An In-depth Technical Guide to the Electronic Structure of Lithium Quinolate Complexes

Introduction

Lithium quinolate (Liq), with the chemical formula C₉H₆NOLi, is an organometallic complex that has garnered significant attention in the field of organic electronics. It is most prominently utilized as an electron injection layer (EIL) and electron transport layer (ETL) in Organic Light-Emitting Diodes (OLEDs).[1][2][3] Its effectiveness stems from the weak binding energy between the lithium ion and the 8-hydroxyquinoline (B1678124) ligand, which facilitates efficient electron injection from the cathode into the adjacent organic layer, thereby lowering the operating voltage and enhancing device stability and efficiency.[2][3][4] A comprehensive understanding of the electronic structure of Liq is paramount for optimizing its performance in these applications and for the rational design of new materials. This guide provides a detailed examination of the molecular structure, photophysical and electrochemical properties, and theoretical , supplemented with experimental protocols and computational workflows.

Molecular and Electronic Structure

The foundational structure of lithium quinolate involves a lithium cation coordinated by the nitrogen and oxygen atoms of the deprotonated 8-hydroxyquinoline ligand. Theoretical investigations using Density Functional Theory (DFT) are crucial for elucidating the electronic properties of such metal-quinolate complexes.[2] These studies reveal that the electronic and charge transport properties are significantly influenced by the metal ion.[2] The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the charge transport and electronic transitions. In Liq, the HOMO is typically localized on the phenoxide ring of the quinolate ligand, while the LUMO is distributed over the pyridyl ring.

Caption: General coordination structure of a Lithium Quinolate complex.

Quantitative Data Summary

The electronic properties of lithium quinolate complexes have been characterized by various experimental and theoretical methods. The data below summarizes key findings from the literature.

Photophysical Properties

The optical properties are defined by electronic transitions between molecular orbitals. The absorption spectrum of Liq thin films shows a weak n–π* transition at lower energies and strong π–π* transitions at higher energies.[3] The photoluminescence (PL) emission is typically observed in the blue-green region of the spectrum.[5]